4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGFOSYDLYVZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with 4-chlorobutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
1. Medicinal Chemistry
- Psychoactive Properties : Research indicates that 4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride exhibits psychoactive effects, making it a candidate for further exploration in the development of novel therapeutic agents targeting neuropsychiatric disorders .
- Antipsychotic Development : Similar compounds have been evaluated for their binding affinities at dopamine and serotonin receptors, suggesting potential as antipsychotic medications .
2. Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and agrochemicals .
3. Biochemical Studies
- Interaction with Biological Systems : Investigations into the interactions of this compound with various biological systems are ongoing, particularly its influence on neurotransmitter systems which may lead to insights into its mechanism of action .
Data Tables
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Reduction | 4-fluoronitrobenzene | Hydrogenation | 85 |
| Alkylation | 4-fluoroaniline, butyl bromide | Basic conditions | 75 |
| Final Product Formation | 4-(4-Fluorophenyl)butan-1-amine | Reflux | 70 |
Case Study 1: Antipsychotic Potential
A study conducted on analogs of haloperidol found that modifications similar to those present in this compound resulted in compounds with enhanced binding affinity for dopamine receptors. These findings suggest that further exploration could yield effective antipsychotic medications .
Case Study 2: Organic Synthesis Application
Researchers utilized this compound as a precursor in synthesizing novel antidepressants. The compound's unique structure allowed for successful incorporation into multi-step synthesis pathways, demonstrating its utility in pharmaceutical development .
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate neurotransmitter levels in the CNS. This modulation can lead to various physiological effects, making it a potential candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
Key Observations:
Thioether vs. Ether Linkages: The thioether (–S–) group in the target compound may confer higher lipophilicity and metabolic stability compared to the ether (–O–) analog (e.g., 4-(4-chlorophenoxy)butan-1-amine HCl) .
Fluorophenyl Positioning : The para-fluorine substitution contrasts with 2,6-difluoro analogs, which may alter receptor binding due to steric hindrance or electronic effects .
Pharmacologically Active Comparators
- Paroxetine HCl : A selective serotonin reuptake inhibitor (SSRI) featuring a 4-fluorophenyl group attached to a piperidine ring. The target compound lacks the benzodioxol and piperidine moieties critical for paroxetine’s activity .
- Pruvanserin HCl : A piperazine-indole derivative with a 4-fluorophenethyl group, investigated for insomnia and schizophrenia. Its complex structure contrasts with the simpler butan-1-amine scaffold of the target compound .
Biological Activity
4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the molecular formula C10H14ClFNS and a molecular weight of approximately 233.74 g/mol. Its structure features a butanamine backbone with a 4-fluorophenyl thio group, which may influence its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzyme Inhibition: It can inhibit specific enzymes, potentially impacting metabolic pathways relevant to disease processes.
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.
Antimicrobial Properties
Research indicates that compounds with similar structures have shown significant antimicrobial activity. For instance, derivatives containing thiol groups have demonstrated effectiveness against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) with minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-((4-Fluorophenyl)thio)butan-1-amine | TBD | TBD |
| Benzosiloxaboroles | 1.56 - 12.5 | Effective against MSSA and MRSA |
Neuropharmacological Effects
Compounds structurally related to 4-((4-Fluorophenyl)thio)butan-1-amine have been investigated for their neuropharmacological effects. For example, some analogs have shown anticonvulsant properties in animal models, suggesting potential therapeutic applications in epilepsy .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various thiol-functionalized compounds, several exhibited potent activity against clinical strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
Neuropharmacological Assessment
A separate investigation assessed the neuropharmacological profile of related compounds, revealing significant activity in modulating glutamate receptors, which are critical in neurological disorders. This suggests that this compound could have similar effects .
Q & A
Q. How can structure-activity relationships (SARs) be systematically explored for this scaffold?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
